4-methoxy-1-[1-(thiophene-3-carbonyl)azetidin-3-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(thiophen-3-yl)methanone” is a complex organic molecule that contains several functional groups, including a methoxy group, a piperidine ring, an azetidine ring, and a thiophene ring . These functional groups suggest that the compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azetidine and piperidine rings would likely be in a chair conformation, and the orientation of the lactam and the methoxyphenyl substituent is approximately orthogonal .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the methoxy group could increase its solubility in polar solvents .
Scientific Research Applications
Cholesterol Absorption Inhibition
The compound SCH 58235, closely related to (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(thiophen-3-yl)methanone, has been identified as a potent, orally active inhibitor of cholesterol absorption. This discovery contributes to the development of new cholesterol-lowering drugs with a focus on inhibiting intestinal cholesterol absorption (Rosenblum et al., 1998).
Synthesis of Enantiopure Compounds
Enantiopure 4-formylazetidin-2-ones have been utilized as building blocks for the synthesis of 4-aminopiperidin-2-ones, demonstrating the value of azetidinone derivatives in the synthesis of complex organic compounds (Krishnaswamy et al., 2003).
Antiviral Activity and Molecular Docking
A novel compound structurally similar to the one , (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, was synthesized and studied for its antiviral activity. Molecular docking was conducted to understand its pharmacokinetic behavior and hydrogen bonding interactions, highlighting the potential of such compounds in antiviral research (FathimaShahana & Yardily, 2020).
Antitumor Activity
3-Phenoxy-1,4-diarylazetidin-2-ones, similar in structure, have shown potent antiproliferative properties. These compounds were found to inhibit the polymerization of tubulin, disrupt microtubular structure in cancer cells, and induce apoptosis, suggesting their potential as antitumor agents (Greene et al., 2016).
Synthesis and Photolysis Studies
Studies on the synthesis and photolysis of 4-thioxoazetidin-2-ones, related to the compound , provide valuable insights into the chemical properties and reactivity of azetidinone derivatives, which can be important in various chemical synthesis processes (Sakamoto et al., 1988).
Antibacterial and Antimicrobial Activities
The synthesis of thiourea-azetidine hybrids, including compounds with a 3-(4-methoxyphenyl)azetidine moiety, has demonstrated significant in vitro anticancer activity against various human cancer cell lines. These compounds also showed potential as VEGFR-2 inhibitors, indicating their use in cancer treatment (Parmar et al., 2021).
Properties
IUPAC Name |
[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-18-13-2-5-15(6-3-13)12-8-16(9-12)14(17)11-4-7-19-10-11/h4,7,10,12-13H,2-3,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHXQVZUYUFTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.